![molecular formula C29H51ClN2O2 B14790257 3beta[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol](/img/structure/B14790257.png)
3beta[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DC-Cholesterol.HCl involves the reaction of cholesteryl chloroformate with N,N-dimethylethylenediamine in chloroform. The resulting product is then crystallized from a mixture of ethanol and acetonitrile, followed by further crystallization from cyclohexane and ethanol-acetonitrile mixtures . The final step involves treating DC-Cholesterol with hydrogen chloride in ethyl acetate to obtain DC-Cholesterol.HCl .
Industrial Production Methods
Industrial production of DC-Cholesterol.HCl follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves precise control of reaction conditions and purification steps to meet the required standards for pharmaceutical and research applications .
Analyse Chemischer Reaktionen
Types of Reactions
DC-Cholesterol.HCl primarily undergoes substitution reactions due to the presence of its reactive functional groups. It can also participate in complex formation with nucleic acids and other biomolecules .
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like N,N-dimethylethylenediamine and cholesteryl chloroformate in solvents such as chloroform and ethyl acetate.
Complex Formation: Involves the use of nucleic acids and other biomolecules under physiological conditions.
Major Products Formed
The major products formed from these reactions include DC-Cholesterol.HCl itself and its complexes with nucleic acids, which are used in various transfection and drug delivery applications .
Wissenschaftliche Forschungsanwendungen
DC-Cholesterol.HCl has a wide range of applications in scientific research:
Wirkmechanismus
DC-Cholesterol.HCl exerts its effects by forming stable complexes with nucleic acids, facilitating their delivery into cells. The cationic nature of the compound allows it to interact with the negatively charged nucleic acids, forming lipoplexes that can be taken up by cells through endocytosis . Once inside the cell, the nucleic acids are released, allowing them to exert their therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cholesteryl 3β-N-(dimethylaminoethyl)carbamate hydrochloride
- Cholesteryl N-(2-dimethylaminoethyl)carbamate
- Dioleoylphosphatidylethanolamine (DOPE)
Uniqueness
DC-Cholesterol.HCl is unique due to its high efficiency in forming stable complexes with nucleic acids and its ability to facilitate efficient transfection. Its cationic nature and cholesterol backbone provide stability and compatibility with biological membranes, making it a preferred choice for gene delivery applications .
Eigenschaften
Molekularformel |
C29H51ClN2O2 |
|---|---|
Molekulargewicht |
495.2 g/mol |
IUPAC-Name |
[(10R,13R)-10,13-dimethyl-17-pentan-2-yl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C29H50N2O2.ClH/c1-7-8-20(2)24-11-12-25-23-10-9-21-19-22(33-27(32)30-17-18-31(5)6)13-15-28(21,3)26(23)14-16-29(24,25)4;/h9,20,22-26H,7-8,10-19H2,1-6H3,(H,30,32);1H/t20?,22?,23?,24?,25?,26?,28-,29+;/m0./s1 |
InChI-Schlüssel |
DLTMWOWDCXLJPW-HRDGYYLMSA-N |
Isomerische SMILES |
CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)NCCN(C)C)C)C.Cl |
Kanonische SMILES |
CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-chloro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B14790178.png)
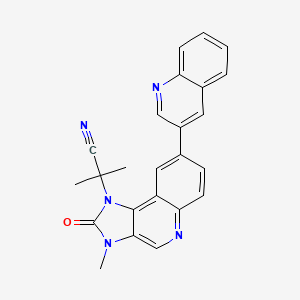
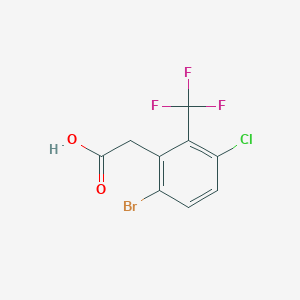
![tert-butyl N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B14790206.png)
![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14790220.png)
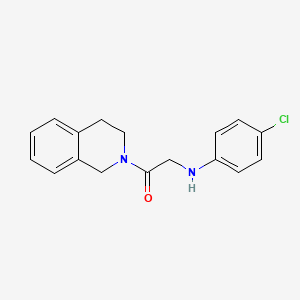
![6-bromo-N-[1-(4-fluorophenyl)ethyl]-3-nitroquinolin-4-amine](/img/structure/B14790229.png)
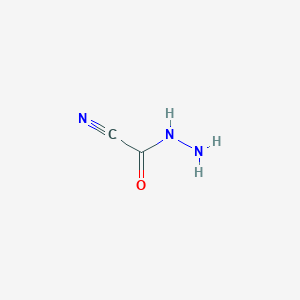
![6-oxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyridine-2-carboxamide](/img/structure/B14790237.png)
![trimethyl-[5-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl]silane](/img/structure/B14790241.png)
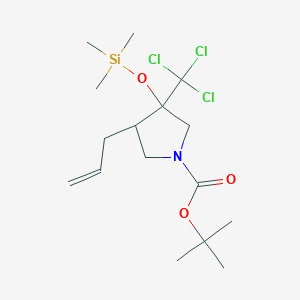
![[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B14790246.png)
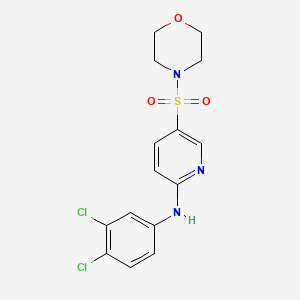
![5-butan-2-yl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;trifluoroborane;fluoride](/img/structure/B14790269.png)
